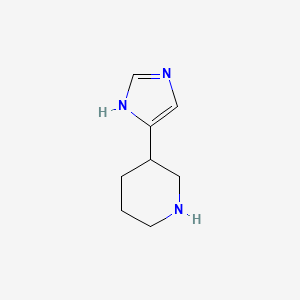

3-(1H-imidazol-5-yl)piperidine

Description

BenchChem offers high-quality 3-(1H-imidazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(4-9-3-1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQFIIPZMWDZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666893 | |

| Record name | 3-(1H-Imidazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784080-46-2 | |

| Record name | 3-(1H-Imidazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 3-(1H-imidazol-5-yl)piperidine: A Technical Guide

Executive Summary & Therapeutic Context[1][2][3][4]

3-(1H-imidazol-5-yl)piperidine is a critical pharmacophore in the development of histamine H3 and H4 receptor ligands.[1] Structurally, it represents a conformationally restricted analog of histamine, where the flexible ethylamine chain is embedded within a piperidine ring. This restriction reduces the entropic penalty of binding, theoretically enhancing affinity for G-protein coupled receptors (GPCRs).

However, the molecule presents unique physicochemical challenges:

-

Tautomeric Ambiguity: The imidazole ring exists in rapid equilibrium between the

-H and -

Diprotic Basicity: The presence of both an aliphatic amine (piperidine) and an aromatic amine (imidazole) creates complex ionization states at physiological pH.[1]

-

Stereochemistry: Unlike its 4-substituted isomer (Immepip), the 3-substituted variant possesses a chiral center, necessitating enantioselective analysis.[1]

This guide provides a rigorous analysis of these properties to support lead optimization and formulation strategies.

Structural Dynamics and Tautomerism

The Tautomeric Shift

In the unsubstituted imidazole ring, the hydrogen atom can reside on either nitrogen atom. For 3-(1H-imidazol-5-yl)piperidine, this results in two tautomers that are chemically distinct but rapidly interconverting in solution.[1]

-

Tautomer A (5-yl): Hydrogen on the nitrogen distal to the piperidine attachment.

-

Tautomer B (4-yl): Hydrogen on the nitrogen proximal to the piperidine attachment.

Implication for Docking: While solution-state NMR often shows an average signal, the specific tautomer stabilized within the receptor binding pocket is critical. The H3 receptor typically requires the

Chirality at C3

The attachment of the imidazole ring at the 3-position of the piperidine creates a chiral center.

-

Enantiomers: (R)-3-(1H-imidazol-5-yl)piperidine and (S)-3-(1H-imidazol-5-yl)piperidine.[1]

-

Conformational Lock: The piperidine ring predominantly adopts a chair conformation.[1] The imidazole substituent will favor the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule compared to the flexible histamine chain.

Acid-Base Dissociation (pKa) and Ionization

Understanding the ionization profile is the single most important factor for predicting Blood-Brain Barrier (BBB) penetration and receptor affinity.

Dissociation Constants

The molecule is a diprotic base .[1]

| Functional Group | Approximate pKa | Character | State at pH 7.4 |

| Piperidine Nitrogen | 10.8 - 11.2 | Secondary Aliphatic Amine | Protonated ( |

| Imidazole Nitrogen | 6.0 - 6.5 | Aromatic Amine | ~90% Neutral / 10% Protonated |

Ionization States

The molecule transitions through three distinct species as pH increases.

-

Dication (

): pH < 5. Both rings are protonated.[1] Highly soluble, low membrane permeability.[1] -

Monocation (

): pH 7.0 - 9.0. Piperidine is charged; Imidazole is neutral.[1] This is the pharmacologically active species. The cationic piperidine mimics the ammonium head of histamine, interacting with the conserved Aspartate residue (Asp3.32) in the H3 receptor.[1][2] -

Neutral Species (

): pH > 12.[1] Both rings are deprotonated.[1] Poor solubility in water, high lipophilicity.[1]

Caption: Stepwise dissociation of 3-(1H-imidazol-5-yl)piperidine. The monocation is the dominant species at physiological pH.

Lipophilicity (LogP vs. LogD)

Standard LogP (partition coefficient of the neutral species) is misleading for this molecule because it is rarely neutral in biological systems.[1] We must rely on LogD (distribution coefficient) at pH 7.4.[1]

-

Calculated LogP (Neutral): ~0.5 to 0.8 (Moderately hydrophilic).[1]

-

Experimental LogD (pH 7.4): ~ -1.5 to -0.5.[1]

Implication: The low LogD suggests that passive diffusion across the BBB is limited despite the molecule's small size (MW ~151 g/mol ). However, many H3 ligands overcome this via active transport or by appending lipophilic tails (e.g., propyl-phenyl ethers) to the piperidine nitrogen to shift the LogD into the optimal CNS range (2.0 - 3.0).

Experimental Protocols: Synthesis and Characterization

Synthesis Strategy (Retrosynthetic Analysis)

The synthesis typically avoids direct imidazole ring formation on a piperidine due to harsh conditions.[1] A preferred route involves the reduction of a pyridine precursor.[1]

Protocol: Hydrogenation of 3-(1H-imidazol-5-yl)pyridine

-

Precursor: Start with 3-(1H-imidazol-5-yl)pyridine (commercially available or synthesized via TosMIC reaction).[1]

-

Catalyst: PtO2 (Adams' catalyst) or Rh/C. (Pd/C is often insufficient for pyridine reduction under mild conditions).[1]

-

Solvent: Acetic Acid (glacial) or dilute HCl. The acidic medium protonates the pyridine, facilitating reduction.[1]

-

Conditions: 50-60 psi H2 gas, 60°C, 12-24 hours.

-

Workup: Filter catalyst. Neutralize with NaOH. Extract with n-Butanol or DCM/Isopropanol (3:1) due to high water solubility.[1]

Analytical Validation Workflow

To confirm identity and purity, a self-validating analytical loop is required.[1]

Caption: Purification and validation workflow emphasizing cation exchange (SCX) to isolate the polar amine product.

Detailed Protocol: Potentiometric pKa Determination

Because the pKa values are critical for formulation, they must be determined experimentally rather than predicted.[1]

Equipment:

-

Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

-

Electrode: Glass pH electrode (Ag/AgCl).[1]

Reagents:

-

Titrant: 0.1 M HCl and 0.1 M KOH (Carbonate-free).

-

Solvent: 0.15 M KCl (to maintain ionic strength).

Procedure:

-

Dissolution: Dissolve 3 mg of the compound in 10 mL of 0.15 M KCl. Ensure the starting pH is acidic (pH ~2.[1]0) by adding excess HCl.[1] This ensures the molecule starts as the dication (

). -

Titration: Titrate with 0.1 M KOH up to pH 12.0.

-

Data Processing: Convert the volume of base added to a Bjerrum plot (

vs pH).-

Look for inflection points at

(first pKa) and

-

-

Correction: Apply the Debye-Hückel equation to correct for ionic strength and derive thermodynamic pKa values.

Trustworthiness Check: If the titration curve shows hysteresis (different path going up vs down in pH), the electrode may be clogged by precipitation of the neutral species at pH > 11. Ensure concentration is below the intrinsic solubility (

References

-

Arrang, J. M., et al. (1987).[1] "Highly potent and selective ligands for histamine H3-receptors."[1] Nature, 327(6118), 117-123.[1]

-

Vollinga, R. C., et al. (1994).[1] "New hydrophilic 4-substituted imidazole histamine H3 ligands." Journal of Medicinal Chemistry, 37(3), 332-333.

-

Lazewska, D., & Kiec-Kononowicz, K. (2010).[1] "New histamine H3 receptor ligands with the 4-tert-amylphenoxy moiety."[1] Bioorganic & Medicinal Chemistry Letters, 20(22), 6468-6473.[1]

-

PubChem Compound Summary. "Piperidine."[1] National Center for Biotechnology Information.[1]

-

Gemkow, M. J., et al. (2009).[1] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today, 14(9-10), 509-515.

Sources

- 1. N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dichloro-1H-pyrrole-2-carboxamide | C11H11Cl2N5O | CID 102597975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(1H-imidazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the piperidine and imidazole moieties in numerous pharmacologically active agents. The piperidine ring is a saturated heterocycle found in many natural alkaloids and synthetic drugs, while the imidazole ring is a key component of the essential amino acid histidine and is present in many antifungal and antihypertensive medications[1]. The combination of these two rings in 3-(1H-imidazol-5-yl)piperidine creates a unique scaffold for the development of novel therapeutics.

Accurate and comprehensive structural elucidation of this molecule is paramount for its application in drug design and development. This guide provides a detailed technical overview of the core spectroscopic techniques used for the characterization of 3-(1H-imidazol-5-yl)piperidine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the expected data but also to explain the rationale behind the experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 3-(1H-imidazol-5-yl)piperidine, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework and confirming the connectivity of the piperidine and imidazole rings.

¹H NMR Analysis: Probing the Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-imidazol-5-yl)piperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (N-H). DMSO-d₆ is often a good choice for observing N-H protons. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectrum and Interpretation:

The ¹H NMR spectrum of 3-(1H-imidazol-5-yl)piperidine is expected to show distinct signals for the protons on the piperidine and imidazole rings. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Imidazole C2-H | ~7.5-8.0 | s | 1H | The most downfield aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms. |

| Imidazole C4-H | ~6.8-7.2 | s | 1H | |

| Imidazole N-H | Variable (broad) | br s | 1H | Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |

| Piperidine N-H | Variable (broad) | br s | 1H | Similar to the imidazole N-H, its position is variable. |

| Piperidine C3-H | ~2.9-3.3 | m | 1H | The methine proton at the point of substitution. |

| Piperidine C2-H, C6-H (axial & equatorial) | ~2.5-3.1 | m | 4H | Protons adjacent to the nitrogen atom are deshielded. |

| Piperidine C4-H, C5-H (axial & equatorial) | ~1.5-2.0 | m | 4H | More shielded aliphatic protons. |

Note: These are predicted values based on typical chemical shifts for imidazole and piperidine derivatives.[2][3]

Causality Behind Spectral Features: The downfield chemical shifts of the imidazole protons are due to the aromatic nature of the ring and the electron-withdrawing character of the nitrogen atoms. The piperidine protons exhibit a range of chemical shifts depending on their proximity to the electronegative nitrogen atom and the imidazole substituent. The chair conformation of the piperidine ring will lead to distinct axial and equatorial proton signals, which may result in complex multiplets.[4]

Workflow for ¹H NMR Analysis:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, commonly using Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum:

-

Molecular Weight: The molecular formula of 3-(1H-imidazol-5-yl)piperidine is C₈H₁₃N₃, with a monoisotopic mass of 151.1109 g/mol .

-

Expected Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 152.1187.

-

Fragmentation: The fragmentation pattern will depend on the ionization energy. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the ring. The imidazole ring is generally more stable.

Workflow for Mass Spectrometry:

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-(1H-imidazol-5-yl)piperidine, employing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers complementary information: NMR elucidates the detailed carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. The protocols and expected data presented in this guide serve as a robust framework for researchers and scientists in the field of drug development to confidently characterize this important heterocyclic scaffold.

References

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). National Institutes of Health. [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). RSC Publishing. [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News. [Link]

-

3-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]piperidine. (n.d.). PubChem. [Link]

-

Synthesis and Characterization Some of Imidazol Derivatives. (2025). ResearchGate. [Link]

-

3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. (n.d.). National Institutes of Health. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). University of Turin. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

-

(PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2025). ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Institutes of Health. [Link]

-

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (n.d.). National Institutes of Health. [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. (n.d.). MDPI. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). National Institutes of Health. [Link]

-

Piperidine. (n.d.). PubChem. [Link]

-

Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-of-Abdel-Maksoud/417277a027960309e390632512f47e335359c119]([Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-imidazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-(1H-imidazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. This molecule serves as a key building block in the development of various therapeutic agents, notably histamine H3 receptor antagonists, which have potential applications in treating neurological and cognitive disorders.[1][2] This document will delve into a validated synthetic pathway, offer insights into the rationale behind procedural steps, and detail the analytical techniques required for structural confirmation and purity assessment.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The design of a robust synthetic route is paramount for the efficient and reproducible production of the target molecule. A retrosynthetic analysis of 3-(1H-imidazol-5-yl)piperidine reveals a logical disconnection strategy that leverages well-established and high-yielding transformations. The core principle of our proposed synthesis is the construction of the imidazole ring onto a pre-functionalized piperidine precursor. This approach is often more efficient than attempting to form the piperidine ring on a pre-existing imidazole, which can be more synthetically challenging.

Our disconnection strategy points towards the versatile van Leusen imidazole synthesis.[3] This powerful reaction allows for the one-pot formation of the imidazole ring from a formyl-substituted precursor and p-toluenesulfonylmethyl isocyanide (TosMIC). The key starting materials identified through this analysis are a protected 3-formylpiperidine derivative and TosMIC.

Caption: Retrosynthetic analysis of 3-(1H-imidazol-5-yl)piperidine.

Experimental Protocol: A Step-by-Step Guide to Synthesis

The following protocol outlines a reliable method for the synthesis of 3-(1H-imidazol-5-yl)piperidine, commencing with the commercially available N-Boc-3-hydroxymethylpiperidine. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is crucial to prevent side reactions during the oxidation and subsequent imidazole formation steps.

Step 1: Oxidation of N-Boc-3-hydroxymethylpiperidine to N-Boc-3-formylpiperidine

The initial step involves the mild oxidation of the primary alcohol to an aldehyde. Dess-Martin periodinane (DMP) is the oxidant of choice for this transformation due to its high efficiency and operational simplicity under ambient conditions.

Protocol:

-

To a stirred solution of N-Boc-3-hydroxymethylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-Boc-3-formylpiperidine, which can often be used in the next step without further purification.

Step 2: van Leusen Imidazole Synthesis

This key step constructs the imidazole ring. The reaction proceeds via a multi-component condensation of the aldehyde, TosMIC, and a base.

Protocol:

-

Dissolve N-Boc-3-formylpiperidine (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in anhydrous methanol (15 mL/g of aldehyde).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(1H-imidazol-5-yl)piperidine.

Step 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a standard and effective reagent for this purpose.

Protocol:

-

Dissolve N-Boc-3-(1H-imidazol-5-yl)piperidine (1.0 eq) in DCM (10 mL/g).

-

Add trifluoroacetic acid (TFA, 5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-(1H-imidazol-5-yl)piperidine. Further purification can be achieved by recrystallization or a final column chromatography if necessary.

Sources

Mechanistic Guide: Synthesis of 3-(1H-imidazol-5-yl)piperidine

Executive Summary

The 3-(1H-imidazol-5-yl)piperidine scaffold represents a critical pharmacophore in the development of histamine H3 and H4 receptor ligands. Unlike its regioisomer, 4-(1H-imidazol-4-yl)piperidine (the core of Immepip), the 3-substituted variant offers unique vector orientation for exploring the binding pockets of G-protein coupled receptors (GPCRs).

This guide details the two most robust synthetic pathways for this scaffold:

-

The Van Leusen Imidazole Synthesis: A constructive approach building the imidazole ring onto a piperidine aldehyde.

-

Catalytic Hydrogenation: A reductive approach converting a pyridine precursor to the target piperidine.[1][2]

Part 1: Retrosynthetic Analysis

To access 3-(1H-imidazol-5-yl)piperidine (1 ), we consider two primary disconnections. Path A relies on the formation of the imidazole ring from an acyclic precursor (C3 + C1 + N1 synthons). Path B relies on the chemoselective reduction of a fully aromatic pyridine-imidazole system.

Figure 1: Retrosynthetic disconnection showing the Constructive (Path A) and Reductive (Path B) strategies.

Part 2: The Van Leusen Imidazole Synthesis (Constructive Route)

This is the preferred route for medicinal chemistry applications requiring enantiomeric purity (starting from chiral amino acids) or when the pyridine precursor is unavailable. It utilizes Tosylmethyl isocyanide (TosMIC) , a versatile C-N-C synthon.[3][4][5][6]

Core Mechanism

The reaction proceeds via a base-mediated [3+2] cycloaddition between the in situ generated aldimine and the deprotonated TosMIC species.

Mechanistic Stages:

-

Aldimine Formation: The piperidine aldehyde condenses with ammonia (or primary amine) to form an aldimine.

-

Nucleophilic Attack: The TosMIC anion (generated by base) attacks the electrophilic carbon of the aldimine.

-

Cyclization: The nitrogen of the isocyanide attacks the former aldimine carbon in a 5-endo-dig-like process (though formally a stepwise addition-cyclization).

-

Elimination: The tosyl group acts as a leaving group, driving aromatization to the imidazole.

Figure 2: Mechanistic flow of the Van Leusen Imidazole Synthesis.

Experimental Protocol

Objective: Synthesis of tert-butyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate.

Reagents:

-

tert-butyl 3-formylpiperidine-1-carboxylate (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[3]

-

Ammonia (7M in MeOH) or Ammonium Acetate (excess)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Methanol (MeOH) and Dimethoxyethane (DME) (1:1)

Step-by-Step Methodology:

-

Aldehyde Preparation: If not commercial, oxidize tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate using Dess-Martin Periodinane or Swern conditions. Critical: Ensure the aldehyde is fresh; piperidine aldehydes can racemize or polymerize.

-

Reaction Assembly: In a round-bottom flask, dissolve the aldehyde in MeOH/DME (0.1 M concentration). Add TosMIC and K₂CO₃.[3]

-

Ammonia Addition: Add excess ammonia (as a methanolic solution) or ammonium acetate.

-

Note: Using a sealed tube is recommended if using volatile ammonia to ensure stoichiometry is maintained.

-

-

Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux (60-70°C) for 4-6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the TosMIC peak and the appearance of the imidazole (M+1).

-

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO₃ and brine.

-

Purification: Purify via flash column chromatography (DCM/MeOH gradient). Imidazoles often streak; adding 1% NH₄OH to the eluent sharpens the peaks.

Part 3: Catalytic Hydrogenation (Reductive Route)

This route is often preferred for scale-up due to lower reagent costs, provided the pyridine precursor is available.

Core Mechanism

The challenge here is chemoselectivity .[1] We must reduce the pyridine ring (electron-deficient) while leaving the imidazole ring (electron-rich, aromatic) intact. Under acidic conditions, the pyridine nitrogen is protonated (pyridinium), making it more susceptible to hydrogenation than the imidazole.

Experimental Protocol

Objective: Selective reduction of 3-(1H-imidazol-4-yl)pyridine to 3-(1H-imidazol-5-yl)piperidine.

Reagents:

-

3-(1H-imidazol-4-yl)pyridine

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C

-

Solvent: Glacial Acetic Acid (AcOH)[2]

-

Hydrogen Gas (H₂)

Methodology:

-

Setup: Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with the pyridine precursor dissolved in glacial acetic acid (0.2 M).

-

Catalyst Addition: Carefully add PtO₂ (5-10 wt%). Safety: PtO₂ is pyrophoric; add under an inert argon blanket.

-

Hydrogenation: Pressurize with H₂ (50 psi / 3.5 bar) and heat to 50-60°C.

-

Self-Validating Check: Monitor H₂ uptake. Theoretical uptake is 3 equivalents.

-

-

Workup: Filter the catalyst through a Celite pad. Concentrate the acetic acid filtrate.

-

Salt Formation: The product will be the acetate salt. To obtain the free base, neutralize with NaOH and extract into DCM/Isopropanol (3:1).

Part 4: Data Summary & Optimization

| Parameter | Van Leusen Route | Hydrogenation Route |

| Key Reagent | TosMIC | H₂ / PtO₂ |

| Precursor | Piperidine Aldehyde | Pyridine-Imidazole |

| Regioselectivity | High (5-substituted) | N/A (Skeleton fixed) |

| Stereochemistry | Retains aldehyde chirality | Racemic (unless chiral catalyst used) |

| Primary Risk | Isocyanide odor / Base sensitivity | Over-reduction of imidazole ring |

Expert Insight: For drug development libraries, the Van Leusen route is superior because it allows you to install the imidazole on a chiral piperidine scaffold (e.g., starting from (S)-3-hydroxymethylpiperidine) without racemization, provided the base treatment is not prolonged. The hydrogenation route almost invariably yields a racemate that requires chiral resolution (HPLC or tartaric acid crystallization).

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 42(7), 1153–1159 (1977). Link

-

Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." Journal of Organic Chemistry, 65(5), 1516–1524 (2000). Link

- Donohoe, T. J., et al. "Partial reduction of pyridines and their derivatives." Chemical Reviews, 112, 2691 (2012).

-

Ali, I., et al. "Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst." Nature Communications, 14, 6342 (2023). Link (Modern hydrogenation context).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

Pre-Formulation & Stability Profiling: 3-(1H-imidazol-5-yl)piperidine

Technical Guidance for Drug Development & Chemical Biology [1]

Executive Summary

This technical guide outlines the pre-formulation strategy for 3-(1H-imidazol-5-yl)piperidine , a pivotal heterocyclic scaffold often utilized in the synthesis of Histamine H3/H4 receptor ligands and enzyme inhibitors.[1] Due to the presence of two distinct basic centers—the secondary amine of the piperidine and the amphoteric imidazole ring—this molecule exhibits complex pH-dependent solubility and ionization behaviors that are critical for assay development and formulation.[1]

This document provides a self-validating framework for characterizing the solubility and stability of this scaffold, ensuring data integrity for downstream medicinal chemistry and pharmacological applications.[1]

Physicochemical Architecture

Understanding the molecular ionization state is the prerequisite for all stability and solubility experiments.[1] 3-(1H-imidazol-5-yl)piperidine exists as a tautomeric system with two primary ionization constants.

Structural & Ionization Profile[1][3]

-

Molecular Weight: 151.21 g/mol [1]

-

Molecular Formula: C

H -

CAS Number: 784080-46-2[1]

-

Core Scaffolds: Piperidine (saturated 6-membered ring) linked at C3 to Imidazole (aromatic 5-membered ring).[1]

pKa Prediction & Tautomerism

The molecule possesses two ionizable groups relevant to physiological pH:

-

Piperidine Nitrogen (

): Highly basic (Estimated pKa -

Imidazole Nitrogen (

): Amphoteric (Estimated pKa

Implication for Solubility:

-

pH < 6.0: The molecule exists predominantly as a Di-cation (High Solubility).[1]

-

pH 7.0 – 10.0: The molecule exists as a Mono-cation (Moderate/High Solubility).[1]

-

pH > 11.0: The molecule approaches its Free Base form (Lowest Solubility, potential for precipitation).[1]

Ionization Diagram

The following diagram illustrates the protonation states and tautomeric equilibrium critical for interpreting HPLC and solubility data.

Figure 1: pH-dependent ionization pathway of 3-(1H-imidazol-5-yl)piperidine.[1]

Solubility Profiling Protocols

Do not rely on visual inspection alone.[1] All solubility data must be quantified using HPLC-UV or LC-MS to distinguish between soluble fraction and colloidal suspension.[1]

Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility in biorelevant media.

Protocol:

-

Preparation: Weigh excess solid compound (~5 mg) into 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of the respective buffer (pH 1.2, 4.5, 6.8, 7.4, and 10.0).

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 750 rpm).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes. Check pH of supernatant to ensure buffering capacity was maintained.

-

Quantification: Dilute supernatant with mobile phase and analyze via HPLC.

Target Solubility Thresholds:

| Medium | Target pH | Expected Solubility | Relevance |

|---|---|---|---|

| 0.1N HCl | 1.2 | > 50 mg/mL | Gastric Fluid Simulation |

| Acetate Buffer | 4.5 | > 20 mg/mL | Early Duodenum |

| Phosphate Buffer | 7.4 | > 5 mg/mL | Systemic Circulation |

| Borate Buffer | 10.0 | < 1 mg/mL | Basic Extraction Limit |

Organic Solvent Screening

For synthesis and purification, solubility in polar organic solvents is critical.[1]

-

Recommended Solvents: Methanol, DMSO, Dimethylacetamide (DMAc).[1]

-

Poor Solvents: Hexanes, Diethyl ether (useful for precipitation/crystallization of the free base).[1]

Stability Studies (Forced Degradation)

This section defines the "Stress Testing" required to identify degradation pathways.[1] The imidazole ring is generally robust, but the secondary amine of the piperidine is susceptible to oxidation (N-oxide formation).[1]

Stress Testing Workflow

Conduct these tests at a concentration of 1 mg/mL.[1]

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | 5-20% |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | 5-20% |

| Oxidation | 3% H | 4 Hours | 5-20% |

| Thermal | 60°C (Solid State) | 7 Days | < 5% |

| Photostability | Xenon Lamp (1.2M Lux[1]·hr) | ICH Q1B | < 5% |

Degradation Pathway Diagram

The following logic map details the likely degradation routes based on the functional group chemistry.

Figure 2: Predicted degradation pathways under ICH stress conditions.

Analytical Method Development

To accurately monitor solubility and stability, a specific Reverse Phase HPLC (RP-HPLC) method is required.[1] Standard C18 columns may show peak tailing due to the basic piperidine moiety.[1]

Recommended Chromatographic Conditions

-

Column: C18 with high pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Extend-C18).[1]

-

Rationale: Allows operation at pH > 8.0, keeping the piperidine deprotonated (neutral) to improve peak shape, or use a charged surface hybrid (CSH) column at low pH.[1]

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA in Water (pH 2.0).[1]

-

Note: Avoid neutral pH (6-8) where the imidazole pKa causes peak broadening.[1]

-

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV at 210 nm (Piperidine absorbance is low; rely on Imidazole

transition).[1] -

Flow Rate: 1.0 mL/min.[1]

System Suitability Criteria

-

Tailing Factor:

(Critical for basic amines).[1] -

Resolution:

between Parent and N-oxide degradant. -

Injection Precision: RSD < 1.0% (n=6).

References

-

PubChem. (2023).[1][3] Compound Summary: 3-(1H-imidazol-5-yl)piperidine (CAS 784080-46-2).[1] National Library of Medicine.[1][4] [Link][1]

-

Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1] [Link]

-

Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1][5] [Link][1]

-

Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. (Context on Imidazole/Piperidine stability). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(1H-Imidazol-4-yl)piperidine dihydrochloride | C8H15Cl2N3 | CID 22918531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[3-(1h-Imidazol-4-yl)propyl]piperidine | C11H19N3 | CID 10330240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-(1H-Imidazol-1-yl)propyl)guanidine | C7H13N5 | CID 17873047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Characterization of 3-(1H-imidazol-5-yl)piperidine: A Technical Guide

This guide outlines a rigorous computational protocol for the structural and electronic characterization of 3-(1H-imidazol-5-yl)piperidine . This molecule represents a critical pharmacophore in histamine H3/H4 receptor ligand design, combining the basicity and conformational flexibility of a piperidine ring with the tautomeric complexity of an imidazole moiety.

Executive Summary

The accurate modeling of 3-(1H-imidazol-5-yl)piperidine requires a multi-tiered approach that accounts for three coupled degrees of freedom:

-

Piperidine Ring Pucker: The equilibrium between chair conformers placing the imidazole substituent in an axial vs. equatorial position.

-

Rotational Isomerism: The dihedral angle connecting the piperidine C3 to the imidazole C5 (or C4).

-

Prototropic Tautomerism: The migration of the proton between N1 (

) and N3 (

This guide provides a self-validating workflow using Density Functional Theory (DFT) to resolve these features and predict physicochemical properties relevant to drug discovery.

Structural Dynamics & Tautomerism

The Tautomer-Conformer Challenge

Unlike simple heterocycles, this molecule cannot be treated as a static structure. The imidazole ring exists as a mixture of two neutral tautomers:

-

Tautomer I (1H-imidazole-5-yl): Proton on the nitrogen adjacent to the piperidine connection.

-

Tautomer II (1H-imidazole-4-yl): Proton on the distal nitrogen.

Simultaneously, the piperidine ring undergoes chair-chair interconversion. While bulky groups at the 3-position typically prefer the equatorial orientation to avoid 1,3-diaxial interactions, the potential for intramolecular hydrogen bonding between the imidazole nitrogen and the piperidine amine (if unprotonated) can stabilize the axial conformer.

Computational Protocol

Level of Theory Selection

To ensure high accuracy (E-E-A-T) while maintaining computational feasibility, the following model chemistries are prescribed. Causality for these choices is provided below.

| Task | Method / Functional | Basis Set | Solvation | Rationale |

| Conformer Search | OPLS4 or MMFF94 | N/A | CHCl3 / H2O | Rapid sampling of the potential energy surface (PES). |

| Geometry Opt. | def2-TZVP | SMD (Water) | Dispersion corrections (-D) are critical for capturing weak intramolecular H-bonds and ring stacking. | |

| Frequency Calc. | def2-TZVP | SMD (Water) | Essential to confirm minima (NImag=0) and calculate Zero-Point Energy (ZPE). | |

| Single Point Energy | M06-2X | 6-311++G(3df,3pd) | SMD (Water) | M06-2X is the "gold standard" for thermodynamics and pKa prediction of main-group thermochemistry. |

Step-by-Step Workflow

Phase 1: Ensemble Generation

-

Build 3D Model: Generate the S-enantiomer (arbitrary, as enantiomers have identical energies).

-

Tautomer Enumeration: Generate both N1-H and N3-H tautomers.

-

Protonation States: Generate three states:

-

Cation (+2): Protonated Piperidine + Protonated Imidazole.

-

Cation (+1): Protonated Piperidine + Neutral Imidazole (most likely physiological state).

-

Neutral (0): Neutral Piperidine + Neutral Imidazole.

-

-

Stochastic Search: Perform a Monte Carlo conformational search (5000 steps, 5.0 kcal/mol window) to identify all unique rotamers and ring puckers.

Phase 2: DFT Optimization & Filtering

-

Optimization: Submit all unique MM conformers to DFT optimization (

B97X-D/def2-TZVP). -

Frequency Check: Discard structures with imaginary frequencies.

-

Redundancy Check: Eliminate duplicates based on RMSD (< 0.5 Å).

-

Boltzmann Weighting: Calculate the population (

) of each conformer

Phase 3: Visualization of the Workflow

Figure 1: Automated workflow for identifying the global minimum structure across tautomeric and conformational space.

Thermodynamics & pKa Prediction

Predicting the pKa of the piperidine nitrogen is critical for understanding the drug's solubility and receptor binding. We utilize the Thermodynamic Cycle method, which calculates the free energy of deprotonation in the gas phase and corrects it using solvation free energies.

The Thermodynamic Cycle

The pKa is related to the standard Gibbs free energy change of the deprotonation reaction in solution (

Since calculating

Experimental Constants:

- : -265.9 kcal/mol (Standard value for proton solvation).

- : -6.28 kcal/mol (at 298.15 K, 1 atm).

pKa Workflow Diagram

Figure 2: Thermodynamic cycle for pKa calculation. Horizontal arrows represent chemical reactions; vertical dashed arrows represent solvation processes.

Calculation Protocol

-

Optimize the protonated species (

) and the neutral species ( -

Calculate

: -

Calculate

: Difference between Solution Phase SCF Energy (SMD) and Gas Phase SCF Energy for each species. -

Apply Correction : Standard state correction (1 atm

1 M) is necessary for the gas-to-solution transfer (

Spectroscopic Validation (IR/NMR)

To validate the calculated global minimum against experimental data (if available), simulate the NMR and IR spectra.

-

NMR: Calculate GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors at the B3LYP/6-311+G(2d,p) level (PCM/CHCl3). Compare the difference between C3-H axial vs equatorial shifts.

-

IR: Scale the calculated harmonic frequencies (Scale Factor ~0.96 for

B97X-D) to correct for anharmonicity. Look for the distinct N-H stretch of the imidazole (~3400-3500 cm⁻¹) vs the piperidine N-H.

References

-

Gaussian 16 User Guide: Solvation Models. Source: Gaussian.com URL:[Link]

-

Universal Solvation Model Based on Solute Electron Density (SMD). Source: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). J. Phys. Chem. B. URL:[Link]

-

Accurate pKa predictions for phenyl-substituted imidazoles. Source: Phys.[1] Chem. Chem. Phys. (2016). URL:[Link]

-

Conformational analysis of piperidine derivatives. Source: Tetrahedron (2008). URL:[Link]

- ORCA Input Library: Thermochemistry.

Sources

conformational analysis of 3-(1H-imidazol-5-yl)piperidine

An In-Depth Technical Guide to the Conformational Analysis of 3-(1H-imidazol-5-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. This is particularly true for scaffolds prevalent in medicinal chemistry, such as the piperidine and imidazole moieties. 3-(1H-imidazol-5-yl)piperidine represents a key structural motif in the development of various therapeutic agents. A thorough understanding of its conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies and considerations for the , integrating both computational and experimental approaches. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Conformation in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, dictates how it interacts with biological targets such as receptors and enzymes. For flexible molecules like 3-(1H-imidazol-5-yl)piperidine, which can exist as an equilibrium of multiple conformers, identifying the bioactive conformation is a central goal in drug discovery. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain.[1] However, the orientation of the substituent, in this case, the 1H-imidazol-5-yl group, can be either axial or equatorial, leading to distinct spatial arrangements of the pharmacophoric features.

The imidazole ring, with its hydrogen bond donor and acceptor capabilities, and the basic nitrogen of the piperidine ring are key interaction points. The relative orientation of these groups, governed by the conformational equilibrium, will profoundly influence the molecule's binding affinity and efficacy. Piperidine-containing compounds are found in a wide array of clinically approved drugs, highlighting the importance of this scaffold in medicinal chemistry.[2][3][4] Similarly, the imidazole moiety is a common feature in many pharmaceuticals.[5]

This guide will provide a detailed exploration of the , empowering researchers to elucidate its conformational landscape and leverage this knowledge in drug development programs.

The Conformational Landscape of 3-(1H-imidazol-5-yl)piperidine

The primary conformational isomerism in 3-(1H-imidazol-5-yl)piperidine arises from the chair conformations of the piperidine ring and the orientation of the imidazole substituent. The two most stable chair conformers are those with the imidazole group in an equatorial or an axial position.

-

Equatorial Conformer: Generally, bulky substituents on a cyclohexane or piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions. This is often the thermodynamically more stable conformer.

-

Axial Conformer: While typically less stable, the axial conformer may be populated and could even be the bioactive conformation. The stability of the axial conformer can be influenced by solvent effects and intramolecular hydrogen bonding.[1]

The interconversion between these two chair forms is rapid at room temperature. Additionally, the piperidine ring can, in principle, adopt other conformations such as a twist-boat, though these are generally higher in energy.[6] The rotation around the C-C bond connecting the piperidine and imidazole rings also contributes to the overall conformational space.

Caption: Conformational equilibrium of the piperidine ring in 3-(1H-imidazol-5-yl)piperidine.

Methodologies for Conformational Analysis

A multi-pronged approach combining computational modeling and experimental validation is the most robust strategy for a comprehensive conformational analysis.

Computational Modeling

Computational methods provide insights into the relative energies of different conformers and the energy barriers for their interconversion.

Molecular mechanics force fields, such as MMFF or OPLS, offer a rapid method to explore the potential energy surface of the molecule. This is an excellent starting point for identifying low-energy conformers.

For more accurate energy calculations, quantum mechanics methods are employed. Density Functional Theory (DFT) with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d)) provides a good balance of accuracy and computational cost for molecules of this size.[7] Geometry optimizations should be performed for all low-energy conformers identified by molecular mechanics.

-

Initial Structure Generation: Draw the 2D structure of 3-(1H-imidazol-5-yl)piperidine and generate an initial 3D structure using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF). This will generate a library of possible conformers.

-

Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers for further analysis.

-

Quantum Mechanics Optimization: For each selected conformer, perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)) in the gas phase.[7]

-

Solvation Effects: To model a more realistic environment, include a solvent model (e.g., Polarizable Continuum Model - PCM) in the DFT calculations to assess the influence of the solvent on conformational stability.

-

Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., M06-2X/6-311+G(d,p)) for more accurate relative energies.[7]

-

Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy) for each conformer.

Caption: A typical computational workflow for conformational analysis.

Experimental Validation

Experimental data is crucial for validating the predictions from computational models.

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[8]

-

¹H NMR: The coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants in the piperidine ring, one can deduce the preferred conformation.

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the conformation.[9]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., ROESY) can provide information about through-space distances between protons, which can help to distinguish between different conformers.[10]

-

Temperature-Dependent NMR: By acquiring NMR spectra at different temperatures, one can study the dynamics of the conformational equilibrium.[8] Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the equilibrium.

-

Sample Preparation: Dissolve a pure sample of 3-(1H-imidazol-5-yl)piperidine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on solubility and the desired hydrogen-bonding environment).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Accurately measure the chemical shifts and coupling constants of the piperidine ring protons.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY (to assign proton-proton couplings) and HSQC (to assign proton-carbon correlations).

-

NOE Spectroscopy: Acquire a 2D ROESY or NOESY spectrum to identify through-space correlations. For example, in the axial conformer, NOEs would be expected between the axial proton at C3 and the axial protons at C5 and C2.

-

Variable Temperature NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from -60 °C to 60 °C). Analyze the changes in chemical shifts and coupling constants to determine the relative populations of the conformers at each temperature and calculate the thermodynamic parameters (ΔH° and ΔS°).

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[11] While this may not be the same as the conformation in solution, it provides a valuable experimental structure that can be used as a starting point for computational studies.

-

Crystal Growth: Grow single crystals of 3-(1H-imidazol-5-yl)piperidine or a suitable salt thereof. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[12] The resulting structure will provide precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation.

Data Interpretation and Synthesis

The ultimate goal is to build a cohesive picture of the conformational behavior of 3-(1H-imidazol-5-yl)piperidine by integrating the computational and experimental data.

| Method | Information Gained | Advantages | Limitations |

| Computational Modeling | Relative energies of conformers, energy barriers, geometries.[13] | Cost-effective, provides insights into transition states. | Accuracy is dependent on the level of theory and solvent model. |

| NMR Spectroscopy | Conformation in solution, dynamic processes, relative populations of conformers.[14][15] | Provides information about the solution-state, which is often more biologically relevant. | Data can be complex to interpret for conformationally flexible molecules. |

| X-ray Crystallography | Precise solid-state conformation.[16][17] | Unambiguous structural determination. | The solid-state conformation may not be the same as in solution; crystal packing forces can influence conformation. |

Discrepancies between the different methods should be carefully analyzed. For example, if the lowest energy computed conformer does not match the solid-state structure, this could be due to crystal packing effects. If the NMR data suggests a different major conformer in solution than predicted by gas-phase calculations, this highlights the importance of solvent effects.

Conclusion

The is a multifaceted process that requires a synergistic application of computational and experimental techniques. By following the protocols and principles outlined in this guide, researchers can gain a detailed understanding of the conformational preferences of this important medicinal chemistry scaffold. This knowledge is invaluable for understanding its biological activity and for the rational design of new and improved therapeutic agents. The ability to control and predict the conformation of drug candidates is a powerful tool in modern drug discovery.[2]

References

-

Hartmann, R. W., et al. "Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives." Journal of medicinal chemistry 36.1 (1993): 111-117. [Link]

-

Wang, L., et al. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS omega 7.10 (2022): 8763-8770. [Link]

-

Mracec, M., et al. "Conformational analysis for a series of imidazole ligands acting as antagonists on the histamine H3 receptor." Revue Roumaine de Chimie 54.3 (2009): 199-206. [Link]

-

Nikiforovich, G. V., et al. "Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1, 4-disubstituted-1H-[7][13][14] triazolyl-bridged analogues of oxytocin." Journal of enzyme inhibition and medicinal chemistry 37.1 (2022): 208-220. [Link]

-

Krueger, M., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." New Journal of Chemistry 42.18 (2018): 15201-15210. [Link]

-

Wang, L., et al. "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega 7.10 (2022): 8763-8770. [Link]

-

Egbaria, N., et al. "The conformational preferences of fluorinated piperidine derivatives..." Chemistry–A European Journal (2021). [Link]

-

"Piperidine." Wikipedia, Wikimedia Foundation, 17 Jan. 2024, [Link].

-

Sagan, J., et al. "Piperidine-containing drugs and recently studied analogs-biological activity, mechanism of action and synthetic cascade access to their scaffolds." European journal of medicinal chemistry (2024): 116391. [Link]

-

Ather, A., et al. "3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl) pyridazine." Acta Crystallographica Section E: Structure Reports Online 66.7 (2010): o1295. [Link]

- "Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Al-Wahaibi, L. H., et al. "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold." Molecules 27.19 (2022): 6259. [Link]

-

da Silva, C. J., et al. "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity." Bioorganic & medicinal chemistry 25.22 (2017): 6068-6077. [Link]

-

Kathmann, T., et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." Naunyn-Schmiedeberg's archives of pharmacology 364.4 (2001): 307-313. [Link]

-

Akhrem, A. A., et al. "Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics." Journal of Molecular Structure: THEOCHEM 115.1-2 (1984): 1-10. [Link]

-

Khan, I., et al. "Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo [d] imidazole-2, 5-diamine derivat." European Review for Medical and Pharmacological Sciences 26.1 (2022): 21-31. [Link]

-

Blackburne, I. D., et al. "Conformation of piperidine and of derivatives with additional ring hetero atoms." Accounts of Chemical Research 8.9 (1975): 300-306. [Link]

-

Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society 98.11 (1976): 3583-3584. [Link]

-

De Luca, L., et al. "Synthesis and biological characterization of 3-(imidazol-1-ylmethyl) piperidine sulfonamides as aromatase inhibitors." Bioorganic & medicinal chemistry letters 26.13 (2016): 3093-3096. [Link]

-

"XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole." ResearchGate, [Link].

-

Parmar, T. H., et al. "Synthesis of novel drug-like small molecules library based on 1H-benzo [d] imidazole." Australian Journal of Chemistry 75.6 (2022): 471-481. [Link]

-

Al-Majid, A. M., et al. "X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids." Molecules 28.22 (2023): 7646. [Link]

-

Santos, C., et al. "Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data." Journal of Molecular Structure 1148 (2017): 14-23. [Link]

-

Bakunov, S. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules 27.3 (2022): 1069. [Link]

-

da Silva, C. J., et al. "Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity." Bioorganic & medicinal chemistry 25.22 (2017): 6068-6077. [Link]

-

Dimmock, J. R., et al. "Cytotoxic Tumour-Selective 1, 5-Diaryl-3-Oxo-1, 4-Pentadienes Mounted on a Piperidine Ring." Molecules 27.19 (2022): 6636. [Link]

-

Al-Amiery, A. A., et al. "Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes." Molecules 27.19 (2022): 6636. [Link]

-

Al-Ghorbani, M., et al. "Synthesis of 1, 3, 5-Triazepines and Benzo [f][8][13][14] triazepines and Their Biological Activity: Recent Advances and New Approaches." Molecules 29.3 (2024): 636. [Link]

-

Arshad, M. N., et al. "Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1, 2, 4, 5-Tetrasubstituted Imidazole Derivatives." Journal of Molecular Structure 1159 (2018): 12-21. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. flore.unifi.it [flore.unifi.it]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]

A Technical Guide to the Tautomerism of 3-(1H-imidazol-5-yl)piperidine: A Framework for Drug Discovery

Abstract: The tautomeric state of a drug candidate is a critical molecular determinant of its pharmacological profile, influencing everything from receptor binding affinity to membrane permeability and metabolic stability. For molecules containing heterocyclic scaffolds like imidazole, tautomerism is a pervasive and often decisive feature. This guide provides an in-depth technical analysis of the tautomeric landscape of 3-(1H-imidazol-5-yl)piperidine, a scaffold of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its annular tautomerism, explore the profound influence of pH and the local environment, and present a validated, multi-pronged strategy combining Nuclear Magnetic Resonance (NMR) spectroscopy, UV/Vis spectrophotometry, and computational chemistry to unambiguously characterize and quantify the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of tautomerism in drug design and optimization.

The Tautomeric Challenge: Beyond a Single Structure

In drug discovery, we often depict molecules as static, single structures. The reality for many compounds, however, is a dynamic equilibrium between two or more structural isomers known as tautomers. Tautomers are readily interconvertible, most commonly through the migration of a proton, a phenomenon called prototropic tautomerism.[1] For heterocyclic compounds, annular tautomerism, where a proton moves between two or more positions within the ring system, is of paramount importance.[1]

The imidazole ring is a classic example, existing as two equivalent tautomeric forms in its unsubstituted state.[2] However, when asymmetrically substituted, as in 3-(1H-imidazol-5-yl)piperidine, the two tautomers are no longer energetically equivalent. This seemingly subtle difference has profound implications:

-

Receptor Interactions: The positions of hydrogen bond donors and acceptors are altered, potentially switching a molecule from a potent binder to an inactive one.

-

Physicochemical Properties: Tautomers can exhibit different dipole moments, pKa values, and solubilities, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Intellectual Property: A thorough understanding of the dominant tautomeric forms is crucial for robust patent claims.

This guide will focus on the principal tautomeric equilibrium of the imidazole moiety in 3-(1H-imidazol-5-yl)piperidine, designated as the Nτ-H (tele) and Nπ-H (pros) tautomers.

Caption: Annular tautomerism in 3-(1H-imidazol-5-yl)piperidine.

The Interplay of Protonation and Tautomerism

The tautomeric equilibrium of 3-(1H-imidazol-5-yl)piperidine is not a simple two-state system. It is intrinsically linked to the molecule's protonation state. The compound possesses two primary basic centers: the piperidine nitrogen and the unprotonated imidazole nitrogen. The pKa values of these groups dictate the charge state of the molecule across a physiological pH range.

This creates a complex system where each protonation state (cationic, neutral, anionic) has its own distinct tautomeric equilibrium. Understanding these relationships is critical, as the dominant species in the acidic environment of the stomach will differ from that in the neutral pH of blood plasma.

Caption: Relationship between protonation states and tautomeric equilibria.

The relative stability of these forms is governed by a delicate balance of electronic effects (induction, resonance) and steric interactions imparted by the piperidine ring, as well as extrinsic factors like solvent polarity and pH.[3][4][5]

Experimental Characterization: A Multi-Technique Approach

No single technique can fully elucidate a complex tautomeric system. A validated approach requires the integration of multiple spectroscopic and computational methods.

NMR Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive tool for studying tautomerism in solution.[6][7] The chemical environments of nuclei within the imidazole ring are exquisitely sensitive to the position of the mobile proton.

Causality Behind the Method: The interconversion between tautomers is often fast on the NMR timescale, resulting in a single, population-averaged set of signals.[8] However, by systematically varying conditions like pH or solvent, we can shift the equilibrium and observe corresponding, predictable changes in chemical shifts.[9] The key is to monitor nuclei that experience the largest change between the two tautomeric states.

Key Nuclei to Monitor:

-

¹³C NMR: The chemical shifts of the imidazole carbons, particularly C2, C4, and C5, are highly diagnostic. In histidine, which contains a similar imidazole ring, these shifts are used to determine tautomeric fractions.[10]

-

¹⁵N NMR: As the direct site of protonation, nitrogen chemical shifts provide the most direct probe of the tautomeric state. While requiring isotopic enrichment for high sensitivity, ¹⁵N NMR offers an unambiguous window into the equilibrium.[11]

-

¹H NMR: While proton shifts are also affected, they are more susceptible to solvent and concentration effects. The imidazole C2-H proton is often a useful reporter.

| Nucleus | Expected Change in Nτ-H vs. Nπ-H | Rationale |

| Imidazole C4 | Significant Shift | Changes from being adjacent to a protonated nitrogen (pyrrole-like) to an unprotonated one (pyridine-like). |

| Imidazole C5 | Significant Shift | Directly bonded to the piperidine ring; its electronic environment is highly sensitive to the tautomeric state. |

| Imidazole N1 (Nπ) | Large Shift | Site of protonation/deprotonation in the equilibrium. |

| Imidazole N3 (Nτ) | Large Shift | Site of protonation/deprotonation in the equilibrium. |

Table 1. Expected NMR chemical shift variations for key imidazole nuclei upon tautomerization.

This protocol provides a self-validating system to quantify the tautomeric ratio as a function of pH.

-

Preparation of Sample: Dissolve a precise amount of 3-(1H-imidazol-5-yl)piperidine in a D₂O-based buffer system. A series of buffers (e.g., phosphate, citrate) should be prepared to cover a pH range from ~2 to ~12.

-

Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion. Ensure stable temperature control (e.g., 298 K).

-

Data Acquisition: Acquire a series of high-resolution ¹H and ¹³C spectra for the sample at each pH point. If using ¹⁵N-labeled material, acquire corresponding ¹⁵N spectra.

-

Data Processing: Carefully reference and phase all spectra.

-

Analysis: Plot the chemical shifts of the diagnostic nuclei (e.g., imidazole C4, C5) as a function of pH. The resulting titration curves can be fitted to appropriate equations (e.g., Henderson-Hasselbalch) to extract pKa values and determine the population of each tautomer in the neutral state. The limiting chemical shifts at high and low pH serve as internal validators for the individual protonated and deprotonated species.

Caption: Experimental workflow for pH-dependent NMR titration.

UV/Vis Spectrophotometry

Causality Behind the Method: The π-electron system of the imidazole ring differs between tautomers, leading to distinct electronic transitions and, consequently, different UV/Vis absorption spectra.[12][13] While spectra of individual tautomers often overlap, making analysis complex, changes in solvent polarity can be used to perturb the equilibrium, and the resulting spectral changes can be analyzed to extract information about the tautomeric population.[7][14][15]

-

Solvent Selection: Prepare solutions of the compound at a fixed concentration in a range of solvents with varying polarity (e.g., hexane, dioxane, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Overlapping spectra can be deconvoluted using chemometric methods or by observing isosbestic points, which indicate a two-component equilibrium. By correlating spectral shifts with solvent polarity parameters (e.g., the Reichardt dye parameter), one can infer the relative polarity of the tautomers and how the equilibrium shifts with the environment.

Computational Chemistry: Predicting and Rationalizing

Causality Behind the Method: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive tool to estimate the relative stabilities of tautomers.[3][4] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant (K_T) and rationalize the experimental findings. This is essential for building a comprehensive understanding and for guiding synthetic efforts.

-

Structure Generation: Build 3D structures of both the Nτ-H and Nπ-H tautomers. It is also critical to consider different conformations of the piperidine ring (e.g., chair with axial/equatorial substituent).[16]

-

Geometry Optimization: Perform a full geometry optimization for each structure in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections for calculating the Gibbs free energy.

-

Solvation Modeling: To accurately model the system in solution, repeat the energy calculations using a Polarizable Continuum Model (PCM) that represents the solvent (e.g., water, acetonitrile).[17] Solvation effects can dramatically alter the relative stability of tautomers.[7][18]

-

Population Analysis: Calculate the relative Gibbs free energy (ΔΔG) between the most stable conformers of each tautomer. Use the Boltzmann distribution equation to predict the equilibrium population of each tautomer at a given temperature.

Caption: Workflow for computational prediction of tautomer stability.

Conclusion and Implications for Drug Development

The tautomerism of 3-(1H-imidazol-5-yl)piperidine is a multifaceted phenomenon dictated by the interplay of its intrinsic structure and its external environment. A superficial analysis risks misinterpreting structure-activity relationships and can lead to the development of compounds with suboptimal properties.

By adopting a rigorous, integrated approach that combines the strengths of NMR spectroscopy, UV/Vis spectrophotometry, and computational chemistry, researchers can achieve a comprehensive understanding of the tautomeric landscape. This knowledge is not merely academic; it is a prerequisite for rational drug design. It empowers scientists to predict how a molecule will behave in different biological compartments, to design analogs where the desired tautomer is stabilized, and ultimately, to develop safer and more effective medicines. The protocols and frameworks outlined in this guide provide a robust, self-validating system for achieving this critical understanding.

References

-

PubMed. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. [Link]

-

ResearchGate. (2022). (PDF) Imidazole-amino acids. Conformational switch under tautomer and pH change. [Link]

-

National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Tautomer. [Link]

-

ResearchGate. (n.d.). Tautomerism in imidazole unit. [Link]

-

ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. [Link]

-

ResearchGate. (n.d.). pH influence on imidazole organocatalytic activity. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. [Link]

-

National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2017). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

ACS Publications. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. [Link]

-